3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
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Overview
Description
3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid is a compound that features a trifluoromethyl group, a phenyl ring, and an oxadiazole ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
A structurally similar compound, 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea, has been shown to interact with the gibberellin insensitive dwarf1 (gid1) receptor . GID1 plays a crucial role in plant growth regulation, particularly in processes such as hypocotyl elongation and seed germination .
Mode of Action
The structurally similar compound mentioned above was found to form hydrogen bonding interactions with residues phe238 and ser191 of the gid1 receptor . This interaction resulted in stronger binding with GID1 than the parent compound .
Biochemical Pathways
The interaction with the gid1 receptor suggests that it may influence the gibberellin signaling pathway . Gibberellins are plant hormones that regulate various developmental processes, including hypocotyl elongation, seed germination, and flowering regulation .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good absorption and distribution characteristics. The compound’s pKa value of 4.56±0.10 could also influence its absorption and distribution.
Result of Action
The structurally similar compound was found to exhibit significantly higher promoting activity with respect to arabidopsis thaliana hypocotyl elongation and rice germination than gibberellin a3 (ga3) .
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in the compound is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could potentially influence the compound’s interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Compounds with similar structures have been shown to exhibit various effects on cells .
Molecular Mechanism
The trifluoromethyl group in the compound could potentially interact with biomolecules, leading to changes in gene expression or enzyme activity .
Metabolic Pathways
Compounds with similar structures have been shown to participate in various metabolic processes .
Preparation Methods
The synthesis of 3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid typically involves the reaction of 3-trifluoromethylaniline with propionic acid . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different products.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common reagents and conditions for these reactions include the use of strong oxidizing or reducing agents, catalysts, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways and mechanisms.
Comparison with Similar Compounds
Similar compounds to 3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid include:
3-(3-Trifluoromethylphenyl)propionic acid: This compound shares the trifluoromethylphenyl group but lacks the oxadiazole ring.
3-(Trifluoromethyl)phenol: This compound contains the trifluoromethyl group attached to a phenol ring.
3-(Trifluoromethyl)benzaldehyde: This compound features the trifluoromethyl group attached to a benzaldehyde ring.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, phenyl ring, and oxadiazole ring, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-1-2-7(6-8)11-16-9(20-17-11)4-5-10(18)19/h1-3,6H,4-5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGPLJPLLMMYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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